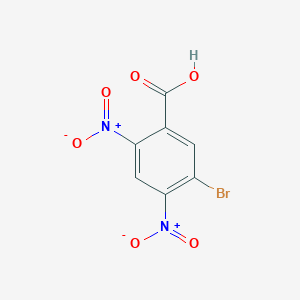![molecular formula C7H17NO7P2 B11531537 [3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)](/img/structure/B11531537.png)
[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid) is an organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a propane backbone, which also contains a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid) typically involves the reaction of morpholine with a suitable dihalopropane derivative, followed by the introduction of phosphonic acid groups. One common method includes:
Reaction of Morpholine with 1,3-Dibromopropane: This step forms the intermediate 3-(morpholin-4-yl)propane.
Phosphonation: The intermediate is then reacted with a phosphite ester under acidic conditions to introduce the phosphonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Substitution: The phosphonic acid groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Substitution: Formation of alkyl or acyl derivatives of the phosphonic acid groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid) is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
In biological research, this compound is studied for its potential as a chelating agent, which can bind to metal ions and remove them from biological systems.
Medicine
In medicine, it is investigated for its potential use in bone resorption disorders due to its structural similarity to bisphosphonates, which are known to inhibit bone resorption.
Industry
In industrial applications, it is used as a scale inhibitor in water treatment processes, preventing the formation of scale deposits in pipes and machinery.
Mechanism of Action
The mechanism by which [3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid) exerts its effects involves its ability to bind to metal ions through its phosphonic acid groups. This binding can inhibit the activity of metal-dependent enzymes or prevent the formation of insoluble metal salts.
Comparison with Similar Compounds
Similar Compounds
[1-Hydroxyethylidene-1,1-bisphosphonic acid]:
[Aminomethylene bisphosphonic acid]: Known for its strong chelating properties and use in industrial applications.
Uniqueness
[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid) is unique due to the presence of the morpholine ring, which can enhance its binding properties and potentially provide additional biological activity compared to other bisphosphonates.
Properties
Molecular Formula |
C7H17NO7P2 |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(1-morpholin-4-yl-3-phosphonopropan-2-yl)phosphonic acid |
InChI |
InChI=1S/C7H17NO7P2/c9-16(10,11)6-7(17(12,13)14)5-8-1-3-15-4-2-8/h7H,1-6H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
HNJPWFOUFYVOLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CP(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11531461.png)
![3-(Acetyloxy)-4-[(E)-({2-[4-bromo-5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl acetate](/img/structure/B11531474.png)
![4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11531479.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-(decyloxy)benzamide](/img/structure/B11531491.png)
![(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11531492.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11531497.png)
![2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11531499.png)

![4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol](/img/structure/B11531514.png)
![2-[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B11531519.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11531521.png)
![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11531530.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11531533.png)
![N-(4-butylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11531545.png)
